molecular formula C₂₉H₄₂N₈O₈ B041524 Boc-Gln-Ala-Arg-7-Amino-4-Methylcoumarin CAS No. 113866-20-9

Boc-Gln-Ala-Arg-7-Amino-4-Methylcoumarin

Cat. No. B041524
M. Wt: 630.7 g/mol
InChI Key: LQSLBVXESNRILG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of peptide-4-methylcoumaryl-7-amide substrates, including Boc-Gln-Ala-Arg-7-Amino-4-Methylcoumarin , involves the strategic incorporation of different amino acids to generate substrates for blood-clotting proteases and trypsin. Kawabata et al. (1988) synthesized seventy-four peptide amides of this type to find specific substrates for these enzymes. Boc-Gln-Ala-Arg-NH-Mec was identified as the most reactive substrate for bovine trypsin, indicating the successful synthesis and functionalization of this molecule (Kawabata et al., 1988).

Molecular Structure Analysis

The molecular structure of Boc-Gln-Ala-Arg-7-Amino-4-Methylcoumarin is characterized by its Boc-protected amino acids and the fluorescent 7-amino-4-methylcoumarin core. This structure is specifically designed to be cleaved by proteolytic enzymes, releasing the fluorescent moiety upon cleavage and allowing for the quantification of enzymatic activity. The strategic design of the molecule, with specific amino acid sequences, enhances its specificity for certain enzymes.

Chemical Reactions and Properties

The chemical properties of Boc-Gln-Ala-Arg-7-Amino-4-Methylcoumarin are influenced by its peptide backbone and the 7-amino-4-methylcoumarin moiety. The peptide bond formation and cleavage are key reactions for this compound, particularly in the context of its use as a substrate for enzymatic assays. The molecule's ability to serve as a specific substrate for proteases, such as bovine trypsin, highlights its chemical reactivity and utility in biochemical research (Kawabata et al., 1988).

Physical Properties Analysis

The physical properties of Boc-Gln-Ala-Arg-7-Amino-4-Methylcoumarin , such as solubility and fluorescence, are crucial for its application in enzyme assays. The compound's solubility in common solvents and buffers ensures its usability in various experimental conditions, while its fluorescent properties allow for the real-time monitoring of enzymatic reactions. The fluorescence intensity and wavelength are directly related to the enzymatic activity, providing a non-invasive method for studying enzyme kinetics.

Chemical Properties Analysis

The chemical properties of Boc-Gln-Ala-Arg-7-Amino-4-Methylcoumarin revolve around its role as a substrate for proteolytic enzymes. The compound's susceptibility to enzymatic cleavage, combined with its fluorescent properties, makes it an ideal candidate for studying enzyme specificity and activity. The presence of Boc-protected amino acids ensures the stability of the compound until its application, where deprotection can be easily achieved before use in assays.

Scientific Research Applications

  • Alternative Complement Pathway Enzyme Substrate : It serves as an improved fluorogenic substrate for the alternative complement pathway C3/5 converting enzyme CVFBb, enhancing specificity over Factor Xa (Gutiérrez, Götze, & Caporale, 1983).

  • Synthesis of Fluorogenic Substrates for Papain : It is useful for creating specific fluorogenic substrates for papain, a thiol-proteinase enzyme (Alves et al., 1996).

  • Substrate for Blood-Clotting Proteases and Trypsin : This compound is a highly sensitive substrate for blood-clotting proteases and trypsin, exhibiting significant reactivity (Kawabata et al., 1988).

  • Component of Bee Venom : It's identified as a neurotoxic peptide in bee venom (Hartter, 1980).

  • Specific Substrate for Various Proteases : Boc-Val-Pro-Arg-MCA, a related compound, acts as a substrate for alpha-thrombin, factor Xa, kallikreins, urokinase, and plasmin (Morita et al., 1977).

  • Formation of Unsymmetrical Disulfide Bonds : Boc-Cys(Npys) aids in forming unsymmetrical disulfide bonds in peptides across a wide pH range in aqueous buffers (Bernatowicz, Matsueda, & Matsueda, 2009).

  • Peptide Hydrolysis : Saponification of Boc-Ala-Asn/Gln-OH peptides with barium hydroxide results in the formation of Asp/Glu-containing peptides (Onoprienko, Yelin, & Miroshnikov, 2000).

  • Yeast Mitochondria Protease Activity : It is cleaved by chelator-sensitive aminopeptidase(s) and endopeptidases in the matrix of yeast mitochondria (Yasuhara & Ohashi, 1987).

  • Protocollagen Proline Hydroxylase Substrate : Oligopeptides with sequences like Ala-Pro-Gly serve as substrates for this enzyme (Lorenzi, Blout, Kivirikko, & Prockop, 1969).

  • Brain Neuropeptide Research : The octapeptide is linked to modulation of morphine action (Yang, Fratta, Majane, & Costa, 1985).

Safety And Hazards

When handling Boc-Gln-Ala-Arg-7-Amino-4-Methylcoumarin, one should avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

tert-butyl N-[(2S)-5-amino-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H42N8O8/c1-15-13-23(39)44-21-14-17(8-9-18(15)21)35-26(42)19(7-6-12-33-27(31)32)36-24(40)16(2)34-25(41)20(10-11-22(30)38)37-28(43)45-29(3,4)5/h8-9,13-14,16,19-20H,6-7,10-12H2,1-5H3,(H2,30,38)(H,34,41)(H,35,42)(H,36,40)(H,37,43)(H4,31,32,33)/t16-,19-,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQSLBVXESNRILG-VDGAXYAQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)N)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H42N8O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

630.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-Gln-Ala-Arg-7-Amino-4-Methylcoumarin

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
33
Citations
S Gadwal, KV Korotkov, JR Delarosa, WGJ Hol… - Journal of Biological …, 2014 - ASBMB
The chymotrypsin subfamily A of serine proteases consists primarily of eukaryotic proteases, including only a few proteases of bacterial origin. VesB, a newly identified serine protease …
Number of citations: 25 www.jbc.org
F Ritzmann, P Chitirala, N Krüger… - American Journal of …, 2021 - atsjournals.org
… The protease activity was measured by incubating cell cultures with the synthetic peptide analog Boc-Gln-Ala-Arg-7-amino-4-methylcoumarin, a substrate for trypsin-like proteases, …
Number of citations: 27 www.atsjournals.org
KK Hansen, PM Sherman, L Cellars… - Proceedings of the …, 2005 - National Acad Sciences
Citrobacter rodentium is a bacterial pathogen that causes a murine infectious colitis equivalent to enterohemorrhagic Escherichia coli infection in humans. Colonic luminal fluid from C. …
Number of citations: 204 www.pnas.org
S Cal, V Quesada, C Garabaya… - Proceedings of the …, 2003 - National Acad Sciences
… activity of the recombinant GST-serase-1 and GST-serase-2 proteins was analyzed by using the synthetic fluorescent substrates Nt-Boc-Gln-Ala-Arg-7-amino-4-methylcoumarin (AMC), …
Number of citations: 68 www.pnas.org
CY Lin, J Anders, M Johnson, QA Sang… - Journal of Biological …, 1999 - ASBMB
A major protease from human breast cancer cells was previously detected by gelatin zymography and proposed to play a role in breast cancer invasion and metastasis. To structurally …
Number of citations: 283 www.jbc.org
Jacquet, Haumont, Massaer, Daminet… - Clinical & …, 2000 - Wiley Online Library
Background The major house dust mite allergen Der p 1 elicits strong IgE antibody responses in patients suffering from mite allergy. Objective This study reports the expression and …
Number of citations: 52 onlinelibrary.wiley.com
K Oikonomopoulou, KK Hansen, M Saifeddine… - 2006 - degruyter.com
… trypsin (ie, ‘trypsin-like’ U/ml) in terms of their ability to cleave specific proteinase substrates: Boc-Val-ProArg-7-amino-4-methylcoumarin or Boc-Gln-Ala-Arg-7-amino-4methylcoumarin. …
Number of citations: 141 www.degruyter.com
NP Azouz, AM Klingler, V Callahan… - Pathogens and …, 2021 - ncbi.nlm.nih.gov
… Measurements of the proteolytic activity of the transfected cells using the fluorogenic peptide substrate Boc-Gln-Ala-Arg-7-Amino-4-methylcoumarin (BOC-QAR-AMC) revealed a >2.5-…
Number of citations: 101 www.ncbi.nlm.nih.gov
D Mosztbacher, M Sahin-Tóth - Pancreatology, 2021 - Elsevier
… B, Trypsin activity measured with the Boc-Gln-Ala-Arg-7-amino-4-methylcoumarin (QAR-AMC) substrate. C, Chymotrypsin activity in pancreas homogenates measured with the Suc-Ala-…
Number of citations: 4 www.sciencedirect.com
W Halangk, MM Lerch… - The Journal of …, 2000 - Am Soc Clin Investig
… Trypsin was measured at 37C using 64 μM BOC-Gln-Ala-Arg-7-amino-4-methylcoumarin (Bachem California) as a substrate (28). To increase specificity, trypsin activity was expressed …
Number of citations: 736 www.jci.org

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